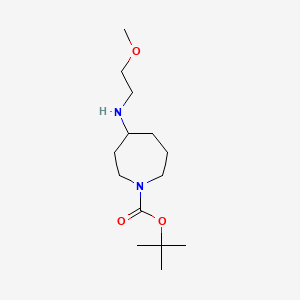

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-5-6-12(7-10-16)15-8-11-18-4/h12,15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMHWVMOKKMGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676574 | |

| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-50-2 | |

| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a substituted azepane derivative of interest in medicinal chemistry and drug development. Azepane scaffolds are increasingly recognized for their therapeutic potential, and a precise understanding of their three-dimensional structure is paramount for establishing structure-activity relationships (SAR).[1][2] This document moves beyond a simple listing of analytical techniques, offering a logical, self-validating workflow designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each step provides unambiguous data to confirm the molecular architecture.

Introduction: The Azepane Scaffold and the Rationale for Elucidation

The seven-membered azepane ring system offers a flexible, three-dimensional scaffold that is of growing interest in the design of novel therapeutic agents. The introduction of a 2-methoxyethylamino substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen creates a molecule with specific physicochemical properties that modulate its biological activity and pharmacokinetic profile. The Boc group, for instance, is a common protecting group in organic synthesis, known for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[3][4]

Accurate structural confirmation is the bedrock of any chemical research and development program. It ensures the identity and purity of a synthesized compound, validates the synthetic route, and provides the essential structural information for computational modeling and SAR studies. This guide will employ a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to build a cohesive and irrefutable structural proof.

The Elucidation Workflow: A Step-by-Step Approach

The structure elucidation of a novel compound follows a logical progression from determining the molecular mass and elemental composition to piecing together the connectivity of atoms and, finally, confirming the spatial arrangement. The following workflow is designed to be efficient and self-validating.

Caption: Predicted major fragmentation pathways for the target molecule.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the neat, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | N-H stretch | Secondary amine |

| 2970-2850 | C-H stretch | Alkanes (azepane ring, Boc group, ethyl chain) |

| ~1690 (strong) | C=O stretch | Carbamate (Boc group) |

| ~1160 (strong) | C-O stretch | Carbamate and ether |

| ~1120 | C-N stretch | Amine |

The presence of a strong absorption around 1690 cm⁻¹ is a key indicator of the carbamate carbonyl group of the Boc protecting moiety. [5][6]The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of the secondary amine, and the strong C-O stretching vibrations confirm the presence of the carbamate and ether linkages. [7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D NMR Acquisition: Acquire a ¹H-¹H COSY (COrrelation SpectroscopY) spectrum to identify proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios, analyze chemical shifts and coupling constants, and use the 2D spectra to build the molecular framework.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.50 | t | 2H | -O-CH ₂-CH₂-NH- | Protons adjacent to the electronegative oxygen atom are deshielded. |

| ~3.40 | s | 3H | -OCH ₃ | The singlet indicates three equivalent protons with no adjacent proton neighbors. |

| ~3.30 | m | 4H | Azepane ring protons adjacent to N | Protons α to the nitrogen of the carbamate are deshielded. |

| ~2.80 | t | 2H | -O-CH₂-CH ₂-NH- | Protons adjacent to the nitrogen are deshielded. |

| ~2.70 | m | 1H | Azepane CH -NH- | The methine proton at the point of substitution. |

| ~1.80-1.50 | m | 8H | Azepane ring CH ₂ | The remaining methylene protons of the azepane ring. |

| 1.45 | s | 9H | -C(CH ₃)₃ | A characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| (broad) | br s | 1H | -NH - | The amine proton signal is often broad and may not show clear coupling. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C =O (carbamate) | The carbonyl carbon of the Boc group is highly deshielded. |

| ~79 | -C (CH₃)₃ | The quaternary carbon of the Boc group. |

| ~72 | -O-C H₂- | The carbon adjacent to the ether oxygen. |

| ~59 | -OC H₃ | The methoxy carbon. |

| ~55 | Azepane C H-NH- | The methine carbon at the substitution site. |

| ~50 | -C H₂-NH- | The carbon adjacent to the secondary amine. |

| ~45 | Azepane C H₂-N(Boc)- | The carbons of the azepane ring adjacent to the nitrogen. |

| ~30 | Azepane C H₂ | The remaining methylene carbons of the azepane ring. |

| 28.5 | -C(C H₃)₃ | The methyl carbons of the Boc group. |

2D NMR for Connectivity Confirmation:

-

¹H-¹H COSY: Will show correlations between adjacent protons, for example, between the -O-CH ₂- and -CH ₂-NH- protons of the methoxyethyl group, and throughout the protons of the azepane ring.

-

¹H-¹³C HSQC: Will unambiguously link each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra.

Caption: Key ¹H-¹H COSY correlations confirming the molecular framework.

Conclusion: A Self-Validating Structural Proof

By integrating the data from HRMS, FTIR, and a suite of NMR experiments, we have constructed a comprehensive and self-validating structural proof for tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. The HRMS confirms the elemental formula, the FTIR identifies the key functional groups, and the NMR data provide an unambiguous map of the atomic connectivity. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this promising azepane derivative.

References

-

PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. How to protect amino group of 4-amino acetophenone with BOC?. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. 2-Methoxyethylamine. National Center for Biotechnology Information. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

-

Science of Synthesis. 3. Azepines. Thieme. [Link]

-

The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

-

Chem. zvesti. Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. [Link]

-

ResearchGate. FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

-

National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. FTIR spectral peak values and functional groups obtained for n-hexane... [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Whitman College. GCMS Section 6.15. [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

-

International Journal of Scientific Research in Science and Technology. FTIR Spectroscopic Analysis of Leaf Extract in Hexane in Jasminum Azoricum L. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

ResearchGate. Peak positions of (a) n (CH 3 ) and (b) n (CH 2 ) in the FTIR spectra... [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the predicted and anticipated physicochemical properties of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a functionalized azepane derivative of interest in contemporary drug discovery and medicinal chemistry. Azepane scaffolds are significant structural motifs, and understanding the physicochemical characteristics of their derivatives is paramount for the development of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] This document outlines a plausible synthetic route via reductive amination, details robust experimental protocols for the determination of key properties such as solubility, pKa, and logP, and provides a framework for the structural characterization of this molecule. All discussions are grounded in established chemical principles and data from closely related analogues, offering a predictive yet scientifically rigorous perspective for researchers in the field.

Introduction and Molecular Overview

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a saturated seven-membered heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a 2-methoxyethylamino substituent at the 4-position. The azepane ring is a valuable scaffold in medicinal chemistry, known for its conformational flexibility which allows it to serve as a mimic for peptide β-turns.[3] The Boc group is a common protecting group for amines, valued for its stability in a wide range of chemical conditions and its facile removal under acidic conditions.[2][4] The 2-methoxyethylamino side chain introduces polarity and a hydrogen bond acceptor, which can significantly influence the molecule's solubility, membrane permeability, and potential interactions with biological targets.

As this specific molecule is not widely cataloged, this guide will leverage data from structurally similar compounds to predict its properties. The primary analogues used for these predictions are tert-butyl 4-aminoazepane-1-carboxylate (PubChem CID: 18946151)[5], tert-butyl 4-(dimethylamino)azepane-1-carboxylate (CAS: 1242240-27-2)[6], and the parent tert-butyl azepane-1-carboxylate (PubChem CID: 14271589).[7]

Molecular Structure

Caption: 2D structure of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound, derived from computational models and by comparison with its structural analogues. It is crucial to note that these are estimated values and should be confirmed by experimental determination.

| Property | Predicted Value | Analogue Experimental/Computed Data | Rationale for Prediction |

| Molecular Formula | C₁₄H₂₈N₂O₃ | - | Based on molecular structure |

| Molecular Weight | 272.38 g/mol | - | Based on molecular formula |

| Appearance | Colorless to pale yellow oil or low melting solid | tert-butyl 4-oxoazepane-1-carboxylate is a liquid.[8] | The introduction of the polar side chain may increase the melting point, but the overall flexible structure is likely to result in a low melting point or an oil at room temperature. |

| Boiling Point | > 200 °C (at atmospheric pressure, with decomposition) | - | High molecular weight and polarity suggest a high boiling point; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. Soluble in acidic aqueous solutions. | Amines are generally soluble in organic solvents and acidic aqueous solutions.[9] | The molecule possesses both lipophilic (Boc group, hydrocarbon backbone) and hydrophilic (amine, ether) regions, suggesting good solubility in a range of organic solvents. The basic nitrogen will be protonated at low pH, enhancing aqueous solubility. |

| pKa (of the conjugate acid) | 8.5 - 9.5 | The pKa of the conjugate acid of bis(2-methoxyethyl)amine is in this range.[10] | The secondary amine's basicity is expected to be typical for an aliphatic amine, slightly influenced by the ether oxygen. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | tert-butyl azepane-1-carboxylate: 2.3 (computed).[7] tert-butyl 4-aminoazepane-1-carboxylate: 1.1 (computed).[5] | The addition of the methoxyethyl group increases polarity compared to a simple alkyl substituent, but the overall molecule retains significant lipophilicity due to the Boc group and the azepane ring. |

Synthesis and Purification

A robust and high-yielding synthesis of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate can be achieved through a one-pot reductive amination of the commercially available ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate.[11][12]

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system; successful synthesis and purification confirm the reactivity of the starting materials under these conditions.

-

Reaction Setup: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq, CAS: 188975-88-4) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M), add 2-methoxyethylamine (1.1 eq, CAS: 109-85-3).[8][13]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[14][15] This reducing agent is selective for the iminium ion in the presence of the starting ketone.[11][16]

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The basic nature of the product requires careful consideration during purification.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[17]

-

Solvent System: A gradient elution system of ethyl acetate in hexanes is a good starting point. To prevent the basic amine from streaking on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent.[17]

-

Fraction Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final compound.

Structural and Physicochemical Characterization

Workflow for Characterization

Caption: A logical workflow for the comprehensive characterization of the title compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet around 1.45 ppm for the nine protons of the tert-butyl group, a singlet for the methoxy group protons around 3.3 ppm, and multiplets for the methylene protons of the azepane ring and the 2-methoxyethyl side chain. The N-H proton of the secondary amine would likely appear as a broad singlet.[18]

-

¹³C NMR: Characteristic signals are expected for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). Signals for the azepane ring carbons and the 2-methoxyethyl side chain carbons would also be present.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 273.2. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, and the loss of the entire Boc group.[19]

-

Experimental Determination of Physicochemical Properties

-

Solvent Screening: In separate small, sealed vials, add approximately 1-5 mg of the compound.

-

Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, methanol, ethanol, DCM).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Observation and Quantification: Visually inspect for undissolved solid. For quantitative analysis, centrifuge the samples, and determine the concentration of the compound in the supernatant using a calibrated analytical technique such as HPLC-UV.

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a water/co-solvent mixture if solubility is low.[1]

-

Titration: Immerse a calibrated pH electrode in the stirred solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine is protonated. This corresponds to the inflection point of the titration curve.

-

System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4).

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases. Let the layers separate completely, using centrifugation if necessary.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the physicochemical properties of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. By leveraging data from structurally related analogues, a plausible synthetic route and robust protocols for experimental characterization have been outlined. This information is intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the informed synthesis and evaluation of this and other novel azepane derivatives. The experimental validation of the predicted properties outlined herein is a critical next step in fully elucidating the chemical nature of this promising compound.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Yao, W., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1132–1136. Available at: [Link]

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)azepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

De Kimpe, N., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(26), 5585-5593. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 27, 2026, from [Link]

-

El-Gendy, M. A., & El-Sherbiny, I. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Analytical and Pharmaceutical Research, 13(2), 45-50. Available at: [Link]

-

Al-Ghamdi, A. Y., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(1), 234. Available at: [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 27, 2026, from [Link]

-

Agilent Technologies. (2014). The N-Boc Protecting Group: An Underrated Feature. Retrieved January 27, 2026, from [Link]

-

Pápai, G., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(16), 4987. Available at: [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved January 27, 2026, from [Link]

-

Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Journal of Organic Chemistry, 90(26), 9181-9188. Available at: [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.

-

Journal of Chemical Education. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. 89(9), 1196-1198. Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 27, 2026, from [Link]

-

Is MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

-

Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Chemical Reviews, 121(19), 11595-11637. Available at: [Link]

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 747-751. Available at: [Link]

-

DTIC. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved January 27, 2026, from [Link]

-

MDPI. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 6(3), 26. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxyethylamine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl azepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 4-Oxoazepane-1-carboxylate [oakwoodchemical.com]

- 9. embibe.com [embibe.com]

- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sodium triacetoxyborohydride [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. biotage.com [biotage.com]

- 18. Reductive amination - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent conformational flexibility allows for intricate interactions with biological targets, making it a valuable component in the design of novel therapeutics.[1][2] Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[2] Currently, over 20 drugs approved by the FDA contain the azepane core, highlighting its importance in pharmaceutical development.[2] This guide provides an in-depth technical overview of a specific derivative, tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a compound poised for exploration in various research and development endeavors.

Section 1: Chemical Identity and Properties

IUPAC Name and Synonyms

Based on the principles of IUPAC nomenclature for amines and esters, the correct and systematic name for the target compound is tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate .[3][4][5][6][7]

Synonyms:

-

1-Boc-4-(2-methoxyethylamino)azepane

-

tert-Butyl 4-(N-(2-methoxyethyl)amino)azepane-1-carboxylate

-

N-(2-methoxyethyl)-1-(tert-butoxycarbonyl)azepan-4-amine

-

4-((2-methoxyethyl)amino)azepane-1-carboxylic acid tert-butyl ester

Chemical Structure

Figure 1: 2D Structure of tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on the properties of the closely related starting material, tert-butyl 4-aminoazepane-1-carboxylate, and the addition of the 2-methoxyethyl group.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₂₈N₂O₃ | - |

| Molecular Weight | 272.38 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Likely an oil or low-melting solid | Predicted |

| Boiling Point | > 300 °C (decomposes) | Predicted |

| LogP | ~2.5 | Predicted |

| pKa | ~9.5 (amine) | Predicted |

Section 2: Synthesis and Characterization

As this is a novel derivative, a validated synthetic protocol is not yet published. However, based on established synthetic methodologies for N-alkylation of amines, a robust and efficient synthesis can be proposed starting from the commercially available tert-butyl 4-aminoazepane-1-carboxylate .[8][9]

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a highly effective method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of secondary and tertiary amines.[10][11][12][13] This pathway involves the reaction of the primary amine of tert-butyl 4-aminoazepane-1-carboxylate with 2-methoxyacetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Figure 2: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-aminoazepane-1-carboxylate (1.0 eq)

-

2-Methoxyacetaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq) in anhydrous DCM or DCE (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyacetaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate.

Mechanistic Rationale

The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this one-pot reaction. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but does not significantly reduce the starting aldehyde. This selectivity prevents the formation of 2-methoxyethanol as a byproduct and ensures a high yield of the desired secondary amine.[11]

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for structural elucidation.[14][15][16] Key expected signals in the ¹H NMR spectrum would include the characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the methylene protons of the 2-methoxyethyl group and the azepane ring.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 273.22.[14][17]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), C-H bonds (around 2850-2950 cm⁻¹), the carbamate carbonyl group (around 1680-1700 cm⁻¹), and the C-O ether linkage (around 1100 cm⁻¹).[18]

Section 3: Applications in Drug Discovery

The azepane ring system is a versatile scaffold in drug design due to its unique seven-membered structure, which provides a desirable degree of conformational flexibility.[1] This property can be advantageous for optimizing ligand-receptor interactions.

-

CNS Disorders: The lipophilic nature of the tert-butyl group and the overall structure of the molecule suggest potential for blood-brain barrier penetration. N-substituted azepanes have been investigated as potent inhibitors of monoamine transporters, indicating their potential for treating neuropsychiatric disorders.[19][20]

-

Oncology: The azepane motif is present in several anti-cancer agents.[2] The introduction of the N-(2-methoxyethyl) side chain could modulate the compound's solubility, metabolic stability, and target-binding affinity.

-

Infectious Diseases: Azepane derivatives have also shown promise as antimicrobial and anti-tubercular agents.[2][21]

The title compound serves as a valuable building block for further chemical modifications. The secondary amine provides a reactive handle for the introduction of a wide range of substituents, allowing for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.[2]

Section 4: Safety and Handling

As there is no specific safety data for tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate, a conservative approach to handling based on the known hazards of its starting material and related compounds is recommended.

-

Starting Material (tert-Butyl 4-aminoazepane-1-carboxylate): This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8]

-

Boc-Protected Amines: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[22][23][24][25][26] Care should be taken to avoid inadvertent deprotection.

-

General Handling: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

tert-Butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate is a promising, yet underexplored, chemical entity. Its synthesis from readily available starting materials is straightforward using established synthetic methods such as reductive amination. The inherent properties of the azepane scaffold, combined with the introduced N-(2-methoxyethyl) substituent, make this compound and its future derivatives attractive candidates for screening in various drug discovery programs, particularly those targeting CNS disorders, cancer, and infectious diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this valuable chemical building block.

References

-

Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, 31(2), 177-201. [Link]

-

Gstaiger, C., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 67(8), 6595-6611. [Link]

-

Chemistry LibreTexts. (2024, February 25). 24.1: Naming Amines. [Link]

- Google Patents. (2014).

-

PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Cativiela, C., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7126-7137. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Shekhtman, S. R., et al. (2019). NMR-based metabolite studies with 15N amino acids. PLoS ONE, 14(9), e0221479. [Link]

-

Oishi, T., et al. (2024, August 9). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Angewandte Chemie International Edition, 63(33), e202405856. [Link]

-

Gstaiger, C., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

-

The Organic Chemistry Tutor. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Ducrot, A., et al. (2024, August 6). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ChemCatChem, 16(15), e202400305. [Link]

-

Chemistry LibreTexts. (2024, February 25). 24.6: Synthesis of Amines. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Wang, Y., et al. (2021). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Organic Letters, 23(15), 5899-5903. [Link]

-

Vairappan, C. S., et al. (2016, July 12). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(10), 1639-1647. [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

-

Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 208-210. [Link]

-

Orsini, P., et al. (2024, August 5). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(20), 3149-3154. [Link]

-

Clark, J. (n.d.). preparation of amines. Chemguide. [Link]

-

Wang, S., et al. (2025, January 2). Chemical looping synthesis of amines from N2 via iron nitride as a mediator. Nature Communications, 16(1), 1-9. [Link]

-

Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1641-1647. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 84, 177-201. [Link]

-

Zosel, F., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

-

Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. [Link]

-

PubChem. (n.d.). Tert-butyl 4-(3-aminopropyl)-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

-

Adejoro, I. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules, 27(8), 2497. [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 8. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 196613-57-7|tert-Butyl 4-aminoazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Boc-Protected Amino Groups [organic-chemistry.org]

- 23. Amine Protection / Deprotection [fishersci.co.uk]

- 24. jk-sci.com [jk-sci.com]

- 25. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a substituted azepane derivative of significant interest in medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure found in a variety of biologically active compounds. The incorporation of a 2-methoxyethylamino side chain at the 4-position of the azepane ring, combined with the tert-butoxycarbonyl (Boc) protecting group, makes this molecule a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, with a focus on its synthesis from the readily available precursor, tert-butyl 4-aminoazepane-1-carboxylate. We will delve into its physicochemical properties, a detailed synthetic protocol, and its potential applications as a research chemical in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈N₂O₃ | Calculated |

| Molecular Weight | 272.39 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred |

| Boiling Point | > 300 °C (estimated) | Inferred |

| pKa | Estimated to be in the range of 9-10 for the secondary amine | Inferred |

Synthesis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

The most straightforward and common method for the synthesis of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is through the N-alkylation of tert-butyl 4-aminoazepane-1-carboxylate with a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether.

Experimental Protocol: N-alkylation of tert-Butyl 4-aminoazepane-1-carboxylate

This protocol describes a general procedure for the synthesis. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

tert-Butyl 4-aminoazepane-1-carboxylate (CAS: 196613-57-7)[1]

-

2-Bromoethyl methyl ether

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

-

To this stirred suspension, add 2-bromoethyl methyl ether (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Causality Behind Experimental Choices:

-

Choice of Base: An inorganic base like K₂CO₃ is often used in polar aprotic solvents like DMF or acetonitrile. An organic base like DIPEA can also be used and is soluble in a wider range of organic solvents. The base is crucial to deprotonate the primary amine of the starting material, making it a more potent nucleophile.

-

Choice of Solvent: Acetonitrile and DMF are excellent solvents for this type of reaction as they are polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.

-

Reaction Temperature: Heating the reaction mixture increases the rate of the N-alkylation reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Potential Research Applications

The structural motif of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate makes it a valuable intermediate for the synthesis of a wide range of compounds with potential therapeutic applications. The Boc-protecting group can be easily removed under acidic conditions to liberate the secondary amine on the azepane ring, which can then be further functionalized. The secondary amine in the side chain can also be a site for further chemical modification.

Potential as a Scaffold in Drug Discovery:

-

GPCR Ligands: Substituted azepanes are known to be effective scaffolds for targeting G protein-coupled receptors (GPCRs). The specific substitution pattern of the target molecule could be explored for its potential to interact with various GPCRs involved in neurological or metabolic disorders.

-

Enzyme Inhibitors: The azepane ring can serve as a core structure for the design of enzyme inhibitors. The 2-methoxyethylamino side chain can be modified to introduce functionalities that interact with the active site of a target enzyme.

-

CNS-active Agents: The lipophilic nature of the azepane ring and the potential for the molecule to cross the blood-brain barrier make it an interesting scaffold for the development of central nervous system (CNS) active agents.

Conceptual Role as a Synthetic Intermediate

Caption: Conceptual pathway illustrating the utility of the title compound as a versatile synthetic scaffold.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is not available, it should be handled with the standard precautions for research chemicals. Based on the GHS classification of its precursor, tert-butyl 4-aminoazepane-1-carboxylate, it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a valuable research chemical with significant potential as a building block in the synthesis of novel drug candidates. This guide has provided a comprehensive overview of its synthesis from a readily available precursor, its estimated physicochemical properties, and its potential applications in medicinal chemistry. The synthetic protocol and conceptual frameworks presented herein are intended to empower researchers to effectively utilize this versatile molecule in their drug discovery endeavors.

References

-

PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Predicted Spectral Characteristics of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed in-silico analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the novel compound, tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. In the absence of empirical data in the public domain, this document serves as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this molecule. By leveraging established principles of spectroscopy and comparative analysis with structurally analogous compounds, we present a comprehensive set of predicted spectral values. This guide is intended to aid in the confirmation of the compound's identity, facilitate its purification, and provide a baseline for its further investigation in medicinal chemistry and drug discovery.

Introduction

Tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a substituted azepane derivative of interest in medicinal chemistry due to the prevalence of the azepane scaffold in a variety of biologically active compounds. The presence of a Boc-protecting group and a methoxyethylamino side chain suggests its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications. Accurate structural elucidation is paramount in the drug development pipeline, and NMR and MS are the cornerstone techniques for this purpose. This guide offers a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound, providing a valuable tool for researchers working with this or similar chemical entities.

The predictions herein are derived from a thorough analysis of the compound's structure and a comparative study of the known spectral data of related molecules, including N-Boc protected amines and other substituted azepanes.

Predicted ¹H and ¹³C NMR Spectral Data

The structural complexity of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate gives rise to a unique NMR fingerprint. The following sections detail the predicted chemical shifts, multiplicities, and coupling constants for each nucleus.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by signals corresponding to the protons of the tert-butyl group, the azepane ring, and the 2-methoxyethylamino side chain. The chemical shifts are influenced by the electron-withdrawing effect of the carbamate and the electronegativity of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Data for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| tert-Butyl | ||||

| -C(CH₃)₃ | 1.45 | s | - | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a region typical for Boc-protecting groups. |

| Azepane Ring | ||||

| -NCH ₂(ax, eq) | 3.20 - 3.40 | m | - | The methylene protons adjacent to the carbamate nitrogen are deshielded and are expected to show complex splitting due to coupling with adjacent protons and conformational rigidity. |

| -CH -NH- | 2.80 - 3.00 | m | - | The methine proton at the point of substitution is deshielded by the adjacent nitrogen and is expected to appear as a multiplet. |

| -CH₂- (ring) | 1.60 - 1.90 | m | - | The remaining methylene protons of the azepane ring are expected to appear as a series of overlapping multiplets in the aliphatic region. |

| 2-Methoxyethylamino Side Chain | ||||

| -NH-CH₂ -CH₂-O- | 2.70 - 2.90 | t | ~6.0 | These protons are adjacent to a nitrogen and are expected to be a triplet due to coupling with the neighboring methylene group. |

| -CH₂-CH₂ -O- | 3.50 - 3.60 | t | ~6.0 | These protons are deshielded by the adjacent oxygen and are expected to be a triplet. |

| -O-CH₃ | 3.30 | s | - | The three equivalent protons of the methoxy group are expected to appear as a sharp singlet. |

| -NH - | 1.50 - 2.50 | br s | - | The chemical shift of the amine proton can be highly variable and may appear as a broad singlet. |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| tert-Butyl Group | ||

| -C (CH₃)₃ | 79.5 | The quaternary carbon of the tert-butyl group is a characteristic signal for a Boc-protecting group. |

| -C(CH₃ )₃ | 28.4 | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal. |

| Carbamate | ||

| -N-C =O | 155.0 | The carbonyl carbon of the carbamate is significantly deshielded and appears at a low field. |

| Azepane Ring | ||

| -N-CH₂ - | 45.0 - 48.0 | The methylene carbons adjacent to the carbamate nitrogen. |

| -CH -NH- | 55.0 - 58.0 | The methine carbon at the point of substitution. |

| -CH₂ - (ring) | 25.0 - 35.0 | The remaining methylene carbons of the azepane ring. |

| 2-Methoxyethylamino Side Chain | ||

| -NH-CH₂ -CH₂-O- | 48.0 - 52.0 | The carbon adjacent to the amine nitrogen. |

| -CH₂-CH₂ -O- | 70.0 - 73.0 | The carbon adjacent to the oxygen is significantly deshielded. |

| -O-CH₃ | 59.0 | The methoxy carbon signal is characteristic. |

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The following is a prediction of the key mass spectral features for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Molecular Ion and Adducts

The exact mass of the compound is 286.2256 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule is expected to be a key indicator of the compound's identity.

Table 3: Predicted Molecular Ion and Adducts

| Ion | Predicted m/z |

| [M+H]⁺ | 287.2334 |

| [M+Na]⁺ | 309.2153 |

| [M+K]⁺ | 325.1893 |

Predicted Fragmentation Pattern

Under typical electrospray ionization (ESI) conditions, the Boc-protecting group is known to be labile. Therefore, significant fragmentation is expected.

Key Predicted Fragments:

-

Loss of the Boc group (C₅H₉O₂): A neutral loss of 101.06 Da, leading to a fragment at m/z 185.1678.

-

Loss of isobutylene (C₄H₈): A neutral loss of 56.06 Da, resulting in a fragment at m/z 231.1762. This is a common fragmentation pathway for Boc-protected amines.

-

Cleavage of the methoxyethyl side chain: Fragmentation at the C-N bond of the side chain can lead to various smaller fragments.

Experimental Protocols

While this guide provides predicted data, the following are generalized, step-by-step methodologies for acquiring empirical NMR and MS data for a novel compound like tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, respectively.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan on the [M+H]⁺ ion.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Workflow

The following diagram illustrates the general workflow for the characterization of a novel compound using NMR and MS.

Caption: Workflow for the synthesis, purification, and structural elucidation of a novel chemical compound.

Conclusion

This technical guide provides a robust, theory-based prediction of the NMR and MS spectral data for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. The presented data, including predicted chemical shifts, multiplicities, and fragmentation patterns, offers a valuable reference for researchers. While these predictions are grounded in established spectroscopic principles and comparative data, empirical validation remains the gold standard. The outlined experimental protocols provide a clear path for obtaining such data. This guide is intended to accelerate the research and development process by providing a solid predictive framework for the structural characterization of this and related molecules.

References

-

D. S. Wishart, "HMDB 4.0: The Human Metabolome Database for 2018," Nucleic Acids Research, vol. 46, no. D1, pp. D608–D617, 2018. [Link]

-

H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512–7515, 1997. [Link]

-

PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

The Azepane Scaffold: A Comprehensive Technical Guide to Synthesis and Application in Drug Discovery

Abstract

The seven-membered nitrogen-containing heterocycle, the azepane ring system, has steadily gained prominence in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in modern drug design.[1] Its inherent three-dimensional architecture offers a distinct advantage, providing a versatile platform for creating molecules with globular shapes and multiple vectors for the spatial exploration of chemical space.[2][3] This guide provides an in-depth technical exploration of novel azepane-based compounds, intended for researchers, medicinal chemists, and professionals in drug development. We will traverse the landscape of synthetic strategies, from classical ring closures to innovative photochemical methods, and delve into the expanding therapeutic potential of this versatile scaffold, supported by quantitative data and detailed experimental protocols.

The Ascendancy of the Azepane Moiety in Medicinal Chemistry

While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in pharmaceutical libraries, the seven-membered azepane has been historically underrepresented.[2][4][5] This is largely attributed to the synthetic challenges associated with its formation. However, the unique conformational flexibility of the azepane ring allows for the presentation of substituents in distinct spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. This has spurred significant interest in developing novel synthetic methodologies to unlock the full potential of the azepane chemical space.[2]

The therapeutic relevance of the azepane core is undisputed, with over 20 FDA-approved drugs incorporating this motif for a wide range of diseases.[6] Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant properties.[6] This wide-ranging bioactivity underscores the importance of continued research into the synthesis and derivatization of this valuable heterocyclic system.

Strategic Approaches to the Synthesis of Novel Azepane Derivatives

The construction of the azepane ring presents a formidable challenge for synthetic organic chemists. However, a number of effective strategies have been developed, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthetic Methodologies

Traditional approaches to azepane synthesis often rely on multi-step sequences involving the construction of linear precursors followed by cyclization.[2] Common strategies include:

-

Ring-Closing Metathesis (RCM): This powerful reaction has been employed for the synthesis of unsaturated azepane precursors, which can then be reduced to the saturated azepane core.

-

Beckmann Rearrangement: The rearrangement of cyclohexanone oximes provides a direct route to caprolactams, which are versatile intermediates for the synthesis of various azepane derivatives.[2]

-

Ring-Closing Reactions: Intramolecular nucleophilic substitution or reductive amination of appropriately functionalized linear precursors are also widely used methods.

While effective, these classical methods can be lengthy and may lack the efficiency required for the rapid generation of diverse compound libraries.

Modern and Catalytic Approaches

Recent years have witnessed the emergence of more sophisticated and efficient methods for azepane synthesis, often employing transition metal catalysis or photochemical activation.

A groundbreaking strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes.[2] This modular approach utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene at room temperature.[2] This highly reactive intermediate then triggers the expansion of the six-membered benzene ring into a seven-membered ring system.[2] A subsequent hydrogenolysis step furnishes the desired azepane in just two steps.[2]

A key advantage of this methodology is the direct translation of the substitution pattern from the starting nitroarene to the final azepane product, providing streamlined access to complex, poly-functionalized systems that are difficult to prepare using other methods.[2]

Experimental Protocol: Photochemical Synthesis of a Substituted Azepane

Objective: To synthesize a polysubstituted azepane from a corresponding nitroarene via photochemical ring expansion.

Materials:

-

Substituted nitroarene (1.0 eq)

-

Anhydrous solvent (e.g., acetonitrile)

-

Blue LED light source (e.g., 450 nm)

-

Schlenk flask or similar photochemical reactor

-

Hydrogen source (H₂ gas)

-

Hydrogenation catalyst (e.g., PtO₂, Pd/C)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Photochemical Ring Expansion:

-

In a Schlenk flask, dissolve the substituted nitroarene in the anhydrous solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the solution with the blue LED light source at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

-

Hydrogenolysis:

-

Dissolve the crude product from the photochemical step in a suitable solvent (e.g., methanol or ethanol).

-

Carefully add the hydrogenation catalyst (e.g., a mixture of PtO₂ and Pd/C) to the solution.[2]

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 bar) and stir vigorously at room temperature.[2]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude azepane derivative by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.

-

Caption: Workflow for the photochemical synthesis of polysubstituted azepanes.

An efficient protocol for the preparation of novel trifluoromethyl-containing azepine derivatives has been developed utilizing a copper(I)-catalyzed tandem reaction. This method involves the intermolecular addition of a primary or secondary amine to a copper-activated triple bond of a functionalized allenyne, followed by an intramolecular cyclization onto the allene moiety. The reaction proceeds smoothly in dioxane at 70°C in the presence of a catalytic amount of Cu(MeCN)₄PF₆, providing access to a new family of functionally substituted seven-membered azacycles. This approach is particularly valuable for the synthesis of fluorinated azepanes, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms.

Therapeutic Applications and Biological Activities of Azepane-Based Compounds

The structural diversity of azepane derivatives translates into a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous azepane-containing compounds have demonstrated potent anticancer activity against a range of cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

| Compound Class | Target/Mechanism | Representative IC₅₀ Values | Reference |

| Benzo[a]phenazine derivatives | Multiple targets | 1-10 µM in various cell lines | [1] |

| 1,2,3-Triazole linked Tetrahydrocurcumin-azepane conjugates | HCT-116 (Colon Carcinoma) | 1.09 µM | [1] |

| Oxazepine derivatives | CaCo-2 (Colon Carcinoma) | 24.53 µM | [1] |

Anti-Alzheimer's Disease Activity

The azepane scaffold has been successfully incorporated into molecules designed to combat Alzheimer's disease. These compounds often target key enzymes involved in the pathogenesis of the disease, such as β-secretase (BACE1) and acetylcholinesterase (AChE).[1]

| Compound | Target | IC₅₀/Kᵢ (nM) | Reference |

| FAH65 | BACE1 | Lead compound | [1] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative 6h | Acetylcholinesterase (AChE) | IC₅₀ = 3.65 nM | [1] |

Antimicrobial and Other Activities

Azepane-based compounds have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[6] Furthermore, derivatives have been investigated as anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes, highlighting the broad therapeutic potential of this scaffold.[6]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of novel azepane compounds on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Azepane compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the azepane compounds in cell culture medium.

-

Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[1]

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-